REACTION_CXSMILES
|
[Mo:1]=[O:2].O.O.O.O.O.[N+]([O-])([O-])=[O:9].[Bi+3:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=[O:18]>O.[OH-].[NH4+].[N+]([O-])(O)=O>[O-2:9].[O-2:14].[O-2:18].[O-2:2].[O-2:9].[O-2:9].[O-2:9].[O-2:9].[O-2:9].[Mo:1].[Mo:1].[Bi+3:12].[Bi+3:12] |f:1.2.3.4.5.6.7.8.9,11.12,14.15.16.17.18.19.20.21.22.23.24.25.26|
|
Name
|
|
Quantity
|
28.78 g
|
Type
|
reactant
|
Smiles
|
[Mo]=O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
bismuth nitrate pentahydrate
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with approximately 1000 ml of water
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Bi+3].[Bi+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |